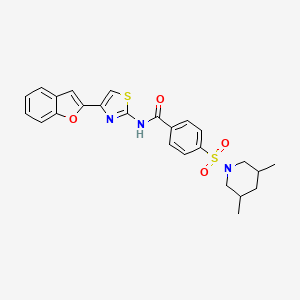
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
The compound “N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide” belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
Mode of action
For example, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by its chemical structure, and thiazole derivatives are known to have diverse biological activities, which suggests they may have a range of adme properties .
Result of action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .
Biologische Aktivität
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates several pharmacophores, including a benzofuran moiety and a thiazole ring. Its molecular formula is C25H25N3O4S, with a molecular weight of 495.61 g/mol. The presence of the piperidine sulfonamide group is significant for its biological interactions.
Anticancer Activity
Research indicates that compounds with benzofuran and thiazole scaffolds exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that benzofuran derivatives can effectively target cancer cell proliferation by modulating key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
Benzofuran derivatives are known for their antimicrobial activities. In vitro studies have demonstrated that compounds containing benzofuran and thiazole structures exhibit antibacterial effects against both gram-positive and gram-negative bacteria. For example, one study reported that specific benzofuran derivatives showed higher inhibitory activity against Escherichia coli compared to Staphylococcus aureus .
Enzyme Inhibition
Molecular docking studies suggest that this compound may act as an inhibitor of certain enzymes involved in disease pathways. Compounds with similar structures have been shown to effectively bind to enzymes like acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . The binding affinity and inhibition constant (IC50) values are critical metrics for assessing the efficacy of this compound as a therapeutic agent.
Case Studies and Research Findings
The biological activity of this compound is likely mediated through multiple pathways:
- Apoptosis Induction : By activating pro-apoptotic signals and inhibiting anti-apoptotic factors.
- Enzyme Inhibition : Binding to active sites of enzymes, thereby preventing substrate interaction.
- Signal Pathway Modulation : Influencing pathways such as MAPK/ERK and PI3K/Akt, which are critical in cancer progression.
Eigenschaften
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-16-11-17(2)14-28(13-16)34(30,31)20-9-7-18(8-10-20)24(29)27-25-26-21(15-33-25)23-12-19-5-3-4-6-22(19)32-23/h3-10,12,15-17H,11,13-14H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFLHPKFYMXGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














